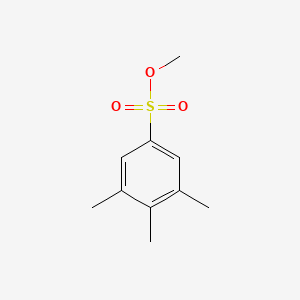

Methyl 3,4,5-trimethylbenzenesulfonate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Methyl 3,4,5-trimethylbenzenesulfonate is an organic compound with the molecular formula C10H14O3S. It is a sulfonate ester derived from 3,4,5-trimethylbenzenesulfonic acid. This compound is known for its applications in various chemical reactions and industrial processes due to its unique chemical properties .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Methyl 3,4,5-trimethylbenzenesulfonate can be synthesized through the esterification of 3,4,5-trimethylbenzenesulfonic acid with methanol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods

In industrial settings, the production of this compound follows a similar esterification process but on a larger scale. The reaction conditions are optimized to maximize yield and purity, often involving continuous flow reactors and advanced purification techniques to isolate the desired product .

Análisis De Reacciones Químicas

Types of Reactions

Methyl 3,4,5-trimethylbenzenesulfonate undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonate group is replaced by other nucleophiles.

Oxidation Reactions: The compound can be oxidized under specific conditions to form sulfonic acids or other oxidized derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Major Products Formed

Substitution Reactions: The major products are the corresponding substituted benzenesulfonates.

Oxidation Reactions: The major products include sulfonic acids and other oxidized derivatives.

Aplicaciones Científicas De Investigación

Methyl 3,4,5-trimethylbenzenesulfonate has several applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfonate esters and other sulfonic acid derivatives.

Biology: The compound is used in biochemical studies to investigate enzyme mechanisms and protein modifications.

Industry: It is used in the production of specialty chemicals, dyes, and polymers

Mecanismo De Acción

The mechanism of action of methyl 3,4,5-trimethylbenzenesulfonate involves its ability to act as an electrophile in chemical reactions. The sulfonate group is highly reactive and can undergo nucleophilic attack, leading to the formation of various products. The molecular targets and pathways involved depend on the specific reaction and the reagents used .

Comparación Con Compuestos Similares

Similar Compounds

- Methyl benzenesulfonate

- Methyl toluenesulfonate

- Methyl xylenesulfonate

Uniqueness

Methyl 3,4,5-trimethylbenzenesulfonate is unique due to the presence of three methyl groups on the benzene ring, which influences its reactivity and chemical properties. This structural feature distinguishes it from other sulfonate esters and makes it particularly useful in specific synthetic applications .

Actividad Biológica

Methyl 3,4,5-trimethylbenzenesulfonate, a sulfonate derivative of trimethylbenzene, has garnered attention for its potential biological activities. This article synthesizes available research findings on its biological effects, including antiproliferative properties, metabolic pathways, and environmental interactions.

Chemical Structure and Properties

This compound is characterized by a sulfonate group attached to a trimethyl-substituted benzene ring. The molecular formula is C10H14O3S, and it is soluble in organic solvents while exhibiting limited solubility in water. This solubility profile influences its biological interactions and environmental behavior.

Antiproliferative Effects

Research has demonstrated that derivatives of trimethylbenzenesulfonate exhibit significant antiproliferative activity against various cancer cell lines. For instance, studies involving substituted tetrahydroisoquinoline analogs showed that compounds derived from trimethylbenzenesulfonate were evaluated against human breast cancer cell lines (MCF-7 and MDA-MB-231) and endometrial cancer cell lines (Ishikawa). The results indicated varying degrees of cytotoxicity with IC50 values ranging from 0.08 μg/mL to 0.61 μg/mL for the most active compounds .

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) studies have revealed that the position and nature of substituents on the benzene ring significantly affect biological activity. For example, modifications at the 2-, 4-, and 6-positions of the trimethylbenzene framework have been shown to enhance antiproliferative efficacy. Compounds with multiple methoxy groups generally exhibited stronger activity compared to their mono-substituted counterparts .

Metabolic Pathways

The metabolism of this compound involves several pathways similar to those observed for other trimethylbenzene isomers. Key metabolic processes include:

- Oxidation : Trimethylbenzene isomers undergo oxidation primarily via cytochrome P450 enzymes, leading to the formation of hydroxylated metabolites.

- Conjugation : Metabolites are often conjugated with glucuronic acid or sulfate for excretion .

Studies indicate that humans may metabolize these compounds differently compared to animal models, with implications for toxicity and bioavailability .

Environmental Impact

This compound's environmental persistence and biodegradability have been assessed in various studies. It has been noted that microbial degradation rates vary significantly among different trimethylbenzene isomers under denitrifying conditions. For instance:

| Isomer | Phase 3 Degradation Rate | Phase 4 Degradation Rate |

|---|---|---|

| 1,2,3-TMB | 0.03 | 0.01 |

| 1,2,4-TMB | 0.19 | 0.16 |

| 1,3,5-TMB | 0.21 | 0.18 |

These findings suggest that while some isomers degrade more readily than others, this compound may persist longer in certain environments due to its chemical stability .

Case Studies

Several case studies highlight the biological effects of this compound:

- In Vitro Studies : A study on various substituted tetrahydroisoquinolines demonstrated significant cytotoxic effects against breast cancer cell lines with specific derivatives showing IC50 values as low as 0.08 μg/mL .

- Metabolic Studies : Research comparing the metabolism of trimethylbenzene isomers in humans versus animal models revealed distinct metabolic pathways that could influence toxicity assessments and therapeutic applications .

Propiedades

Fórmula molecular |

C10H14O3S |

|---|---|

Peso molecular |

214.28 g/mol |

Nombre IUPAC |

methyl 3,4,5-trimethylbenzenesulfonate |

InChI |

InChI=1S/C10H14O3S/c1-7-5-10(14(11,12)13-4)6-8(2)9(7)3/h5-6H,1-4H3 |

Clave InChI |

NOPXKUWSDMORJH-UHFFFAOYSA-N |

SMILES canónico |

CC1=CC(=CC(=C1C)C)S(=O)(=O)OC |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.